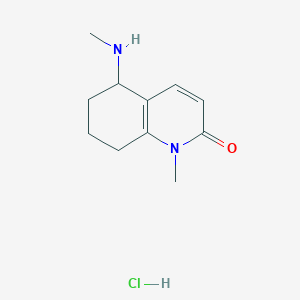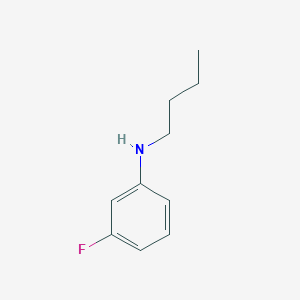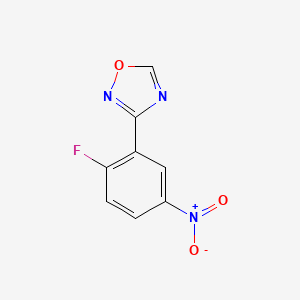
1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds This compound is characterized by its unique quinoline core structure, which is modified with methyl and methylamino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and subsequent methylation, can yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
相似化合物的比较
Quinoline: A parent compound with a similar core structure but lacking the methyl and methylamino modifications.
Isoquinoline: A structural isomer with different positioning of the nitrogen atom in the ring.
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, increase its stability, and improve its solubility, making it a valuable compound for various applications.
属性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC 名称 |
1-methyl-5-(methylamino)-5,6,7,8-tetrahydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-9-4-3-5-10-8(9)6-7-11(14)13(10)2;/h6-7,9,12H,3-5H2,1-2H3;1H |
InChI 键 |
QXLDUTTWDDUTGL-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCCC2=C1C=CC(=O)N2C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)

![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)






![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
